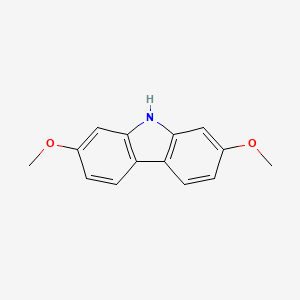

2,7-Dimethoxy-9h-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGBQGFYHXYVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491769 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61822-18-2 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of 2,7-Dimethoxy-9h-carbazole

An In-Depth Technical Guide to the Physical Properties of 2,7-Dimethoxy-9H-carbazole

For professionals in drug discovery and materials science, a precise understanding of a molecule's physical properties is the bedrock of successful development. This guide provides a comprehensive analysis of the physical characteristics of this compound (CAS No. 61822-18-2), a versatile heterocyclic compound with significant potential in organic electronics and as a scaffold in medicinal chemistry.[1] This document moves beyond a simple datasheet, offering not only established data but also detailing the expert-validated protocols required to verify these properties, ensuring scientific integrity and reproducibility in your research.

Core Molecular and Physicochemical Profile

This compound is an aromatic amine featuring a planar carbazole core functionalized with two methoxy groups. These substituents are critical as they modulate the electronic properties of the carbazole system, influencing its fluorescence and charge-transport capabilities, which are central to its application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]

The primary physicochemical properties are summarized below. It is crucial to note that while melting points are experimentally determined, properties like boiling point are often computationally predicted for compounds with high thermal stability and may not represent a practical experimental value due to potential decomposition.

| Property | Value | Source(s) |

| CAS Number | 61822-18-2 | [2][3] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2] |

| Appearance | White to light yellow/orange crystalline powder | [1] |

| Melting Point | 282 - 285 °C | [1] |

| Boiling Point | 426.7 ± 25.0 °C at 760 mmHg (Predicted) | |

| Purity | ≥98% (Typically by GC or HPLC) | [1] |

Structural & Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint of a molecule. For a compound like this compound, a multi-technique approach is non-negotiable for confirming structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. It provides atom-level information on the connectivity and chemical environment. While specific, verified spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the extensive literature on carbazole derivatives.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

N-H Proton: A broad singlet, typically downfield (>8.0 ppm), resulting from the amine proton.

-

Aromatic Protons: A series of doublets and doublets of doublets between ~6.8 and 8.0 ppm. The symmetry of the 2,7-substitution pattern will simplify the spectrum compared to asymmetrically substituted carbazoles.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm, integrating to 6 protons.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals will appear in the 100-145 ppm range. The carbons directly attached to the oxygen (C2, C7) will be shifted significantly downfield.

-

Methoxy Carbon (-OCH₃): A distinct signal around 55-56 ppm.

Protocol for NMR Analysis: This protocol ensures a reproducible and high-quality spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ can be superior for ensuring full solubility of crystalline carbazoles and preventing signal overlap with residual solvent protons.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.

-

Shim the instrument to achieve optimal magnetic field homogeneity. This is a self-validating step; a sharp, symmetrical TMS peak is indicative of a well-shimmed magnet.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this carbazole derivative, the key is to confirm the presence of the N-H and C-O bonds and the integrity of the aromatic system.

Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretch: A sharp to moderately broad peak around 3400-3420 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (from -OCH₃): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

Aromatic C=C Bending: Sharp peaks in the 1500-1600 cm⁻¹ region.

-

Aromatic C-O Stretch (Ether): A strong, characteristic peak around 1230-1250 cm⁻¹.

UV-Visible and Fluorescence Spectroscopy

The photophysical properties are paramount for applications in optoelectronics. The extended π-conjugated system of the carbazole core gives rise to distinct absorption and emission profiles.

-

UV-Vis Absorption: Carbazole derivatives typically show strong absorption bands in the UV region. A supplier reports a maximum absorption wavelength (λₘₐₓ) of 319 nm in methanol, which is consistent with the π-π* transitions of the conjugated carbazole system.

-

Fluorescence: The 2,7-substitution pattern is known to produce compounds with strong fluorescence. The emission is expected to be in the blue region of the spectrum (~400-450 nm), though this is highly dependent on solvent polarity.

Protocol for Photophysical Characterization:

-

Solution Preparation: Prepare a dilute stock solution (e.g., 1x10⁻³ M) of the compound in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, or Acetonitrile). Prepare a series of dilutions (e.g., 1x10⁻⁵ to 1x10⁻⁶ M) for analysis to avoid concentration-quenching effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum from 250 nm to 600 nm.

-

The solvent used is the reference. The resulting spectrum should show distinct absorption peaks (λₘₐₓ).

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its main absorption maximum (λₘₐₓ).

-

Record the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.

-

The resulting spectrum will reveal the wavelength of maximum emission (λₑₘ).

-

Caption: Standard workflow for photophysical analysis.

Solubility Profile

A compound's solubility is a critical parameter for solution-based processing in materials science and for formulation in drug development. While quantitative data is scarce, qualitative analysis based on its structure and data from analogous compounds like 2,7-dibromo-9H-carbazole suggests it has low solubility in water but should be soluble in common organic solvents.[4]

Expected Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), DMSO.

-

Moderate Solubility: Acetone, Ethyl Acetate.

-

Low/Insoluble: Water, Hexane, Ethanol.

Protocol for Quantitative Solubility Determination:

-

Equilibrium Method: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.

-

Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully extract a known volume of the supernatant. Determine the concentration of the dissolved compound using a calibrated analytical technique, such as UV-Vis spectroscopy (using a calibration curve) or HPLC. The resulting concentration is the saturation solubility.

Crystalline Structure

While no specific crystal structure for this compound has been deposited in public databases, studies on closely related derivatives like dimethyl 9H-carbazole-2,7-dicarboxylate confirm that the carbazole ring system is nearly planar.[5][6][7] This planarity is crucial as it facilitates π–π stacking interactions in the solid state, which directly impacts charge transport in electronic devices. In the crystal lattice, molecules are typically linked by hydrogen bonds involving the N-H group and potentially by π–π stacking, forming well-ordered structures.[5][6][7] Obtaining a single crystal suitable for X-ray diffraction would provide the definitive bond lengths, bond angles, and packing arrangement.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This compound is a molecule of significant interest, defined by its stable, planar aromatic core and electronically active methoxy substituents. Its key physical properties—a high melting point indicative of thermal stability, and strong blue fluorescence—make it a compelling candidate for advanced materials. For any researcher, the true utility of this compound can only be unlocked through rigorous and systematic characterization. The protocols detailed in this guide provide a validated framework for obtaining the precise spectroscopic and physical data needed to advance its application, whether in next-generation electronics or novel therapeutic agents.

References

-

Cao, Y., et al. (2008). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

Materials Chemistry Horizons. (2022). Nonlinear Optical Properties of Fluorescence Carbazole Derivative Using Continue Wave Blue Laser. Available at: [Link]

-

Chemsrc. (2025). This compound. Retrieved from: [Link]

-

Tavasli, M., et al. (2020). Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-di-carb-oxy-late. Acta Crystallographica Section E. Available at: [Link]

-

Molecules. (2022). Chemical structure of 9H‐carbazole and advances reported in its functionalization. Available at: [Link]

-

DergiPark. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. Available at: [Link]

-

Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. PubMed. Available at: [Link]

-

Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. CORE. Available at: [Link]

-

Kobe University. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Retrieved from: [Link]

-

Royal Society of Chemistry. (2021). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Available at: [Link]

-

ResearchGate. (2002). Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. Retrieved from: [Link]

-

Beilstein Journals. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Retrieved from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C14H13NO2 | CID 12339399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:61822-18-2 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Crystal structure of dimethyl 9H-carbazole-2,7-di-carb-oxy-late - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 2,7-Dimethoxy-9H-carbazole: Synthesis, Properties, and Applications

Introduction

2,7-Dimethoxy-9H-carbazole is a key heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid, electron-rich carbazole core, functionalized with methoxy groups, imparts unique photophysical and electronic properties, making it a valuable building block for a range of advanced applications. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, a robust synthetic protocol, and its current and potential applications for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound is a solid, crystalline compound at room temperature, typically appearing as a white to light-colored powder.[1] The fundamental properties of this molecule are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃NO₂ | [2][3] |

| Molecular Weight | 227.26 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 61822-18-2 | [2][3] |

| Melting Point | 282 °C | [1] |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Solubility | Soluble in common organic solvents like DMSO, THF, and DCM. | [4] |

| Storage | Store at room temperature (10°C - 25°C), in a well-closed container. | [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of the carbazole ring system can be achieved through various methods, with the Cadogan-Sundberg cyclization being a particularly effective approach for derivatives like this compound.[5][6] This reaction involves the reductive cyclization of a 2-nitrobiphenyl precursor using a phosphite reagent. The causality behind this choice of reaction lies in its efficiency and tolerance for various functional groups.

The proposed synthesis begins with the preparation of the 2-nitro-4,4'-dimethoxybiphenyl precursor via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its high yields and broad applicability in forming C-C bonds.[7]

Experimental Protocol:

Part 1: Synthesis of 4,4'-Dimethoxy-2-nitrobiphenyl (Precursor)

-

Reaction Setup: To a dried Schlenk flask, add 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

-

Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask, followed by the addition of a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: The mixture is heated to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4,4'-Dimethoxy-2-nitrobiphenyl.

Part 2: Cadogan-Sundberg Cyclization to this compound

-

Reaction Setup: The purified 4,4'-Dimethoxy-2-nitrobiphenyl (1.0 eq) is dissolved in an excess of triethyl phosphite (P(OEt)₃), which acts as both the solvent and the reducing agent.

-

Reaction Conditions: The solution is heated to a high temperature, typically in the range of 150-160 °C, and stirred for several hours (4-6 hours). The reaction should be carried out under an inert atmosphere.

-

Work-up and Purification: After the reaction is complete, the excess triethyl phosphite is removed under high vacuum. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The unique structural and electronic features of this compound make it a versatile platform for various applications.

Organic Electronics and Materials Science

The carbazole moiety is an excellent hole-transporting material, and its derivatives are widely used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8][9] The methoxy groups in the 2 and 7 positions act as electron-donating groups, which can be used to fine-tune the HOMO and LUMO energy levels of the molecule. This allows for the rational design of materials with specific charge-injection and transport properties, ultimately enhancing the efficiency and stability of organic electronic devices.[8]

Drug Development and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[10][11] The methoxy substitutions on the carbazole ring can influence the compound's pharmacokinetic and pharmacodynamic properties.

-

Anticancer Activity: Many carbazole derivatives have been investigated for their potential as anticancer agents.[1][12] The planar carbazole system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.[13] The dimethoxy substitution pattern can enhance the cytotoxic activity against various cancer cell lines.[2]

-

Neuroprotective Effects: There is growing evidence that carbazole derivatives possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][14] The proposed mechanisms of action include the reduction of oxidative stress and the inhibition of apoptosis in neuronal cells.[14] The P7C3 class of aminopropyl carbazoles, for example, has shown significant neuroprotective effects in preclinical models.[3]

Safety and Handling

This compound is classified as a skin and eye irritant.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of significant scientific interest with a well-established foundation in materials science and a promising future in drug discovery. Its straightforward synthesis, coupled with its tunable electronic properties and biological activity, ensures its continued relevance as a versatile building block in both academic and industrial research. This guide provides the core knowledge required for researchers to effectively utilize this compound in their respective fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Luminix Health. This compound. [Link]

- Abdel-Mohsen, H. T., et al. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705-5711.

- Decker, M., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Journal of Medicinal Chemistry, 57(9), 3746-3754.

- Carbone, A., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences, 24(5), 4434.

- Ahmad, I., et al. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews.

- Kaur, R., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Drug Discovery Technologies, 13(3), 156-168.

- Gribble, G. W. (2010). Cadogan–Sundberg Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

SciSpace. IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. [Link]

- Radosevich, A. T., et al. (2018). Studies on a Catalytic Cadogan Cyclization by P(III)/P(V)=O Redox Cycling. DSpace@MIT.

- Nykaza, T. V., et al. (2017). Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations. Journal of the American Chemical Society, 139(19), 6839-6842.

- Tiwari, A., & Mishra, B. (2024). Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling. Future Journal of Pharmaceutical Sciences, 10(1), 1-18.

-

Frontiers. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. [Link]

-

ResearchGate. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin -2-amine [(-)-P7C3-S243], with Improved Druglike Properties. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Preprints.org. 2,7-Bis(pyridin-4-Ylethynyl)-9H- Carbazole. [Link]

-

PubMed Central. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. [Link]

- Thong-On, A., et al. (2021).

-

DergiPark. Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. [Link]

-

Chemsrc. This compound. [Link]

-

ResearchGate. Synthesis of 9,9`-(furan-2,5-diylbis(4,1-phenylene))bis-9H-carbazole. [Link]

Sources

- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,7-Dimethoxy-9H-carbazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,7-Dimethoxy-9H-carbazole (CAS No. 61822-18-2), a versatile heterocyclic compound with significant potential in materials science and pharmacology. As a senior application scientist, this document moves beyond a simple data sheet to explain the causality behind synthetic choices, provide self-validating characterization protocols, and explore the mechanistic basis of its applications.

Core Molecular Profile

This compound is a symmetrically substituted aromatic amine. The carbazole core provides a rigid, planar, and electron-rich π-conjugated system, which is fundamental to its electronic and photophysical properties. The methoxy groups at the 2 and 7 positions act as electron-donating groups (EDGs), which further modulate the electronic structure, enhancing its utility as a hole-transporting material and influencing its biological activity.

| Property | Value | Source(s) |

| CAS Number | 61822-18-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2] |

| Appearance | White to light yellow/orange crystalline powder | [4] |

| Melting Point | 282 °C | [1][4] |

| Purity | ≥ 98% (by GC) | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | [1] |

| InChIKey | OFGBQGFYHXYVIA-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

A robust and logical synthetic route to this compound involves a two-stage process: first, the creation of a 2,7-dihalogenated carbazole core, followed by a nucleophilic substitution to introduce the methoxy groups. This approach is favored for its modularity and the high purity of the intermediates.

Stage 1: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization

The preferred precursor is 2,7-dibromo-9H-carbazole, synthesized via a Cadogan reductive cyclization. This reaction is highly efficient for forming the carbazole ring system from a 2-nitrobiphenyl precursor. The choice of a phosphine-based reducing agent like triphenylphosphine (PPh₃) is critical as it acts as an oxygen scavenger, deoxygenating the nitro group to a reactive nitrene intermediate which then undergoes intramolecular cyclization.

Experimental Protocol: Synthesis of 2,7-Dibromo-9H-carbazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitro-4,4'-dibromobiphenyl (1 equivalent) and triphenylphosphine (2.5 equivalents).

-

Solvent Addition: Add anhydrous o-dichlorobenzene as the solvent (approx. 5 mL per gram of starting material).

-

Reaction Execution: Heat the reaction mixture to 180°C and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, purify the mixture directly via column chromatography on silica gel using a dichloromethane/hexane gradient to yield 2,7-dibromo-9H-carbazole as a solid.[5]

Stage 2: Methoxylation via Ullmann Condensation

With the dibrominated precursor in hand, the methoxy groups are introduced via a copper-catalyzed Ullmann condensation. This reaction is a classic and reliable method for forming aryl ethers from aryl halides.[6] Copper(I) iodide (CuI) is an effective catalyst, and a strong base like sodium methoxide serves as both the nucleophile and the base to drive the reaction. The choice of a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP) is crucial for solubilizing the reagents and achieving the necessary reaction temperatures.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2,7-dibromo-9H-carbazole (1 equivalent), copper(I) iodide (0.2 equivalents), and sodium methoxide (2.5 equivalents).

-

Solvent Addition: Add anhydrous NMP or DMF.

-

Reaction Execution: Heat the mixture to 120-140°C and stir overnight. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexane eluent system) to afford this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected based on the structure and analysis of related carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₂ symmetry, the ¹H and ¹³C NMR spectra are simplified, with fewer signals than the total number of protons or carbons.

Table 2: Predicted NMR Spectral Data for this compound (Solvent: CDCl₃ or DMSO-d₆. Shifts are predicted based on known carbazole values and standard substituent effects.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.2-8.5 | br s | - | N-H (1H) |

| ~7.8-8.0 | d | ~8.5 | H-4, H-5 | |

| ~7.0-7.2 | d | ~2.0 | H-1, H-8 | |

| ~6.8-7.0 | dd | ~8.5, ~2.0 | H-3, H-6 | |

| ~3.8-4.0 | s | - | -OCH₃ (6H) | |

| ¹³C NMR | ~155-158 | C | - | C-2, C-7 |

| ~140-142 | C | - | C-4a, C-4b | |

| ~120-123 | CH | - | C-4, C-5 | |

| ~115-118 | C | - | C-8a, C-9a | |

| ~110-113 | CH | - | C-3, C-6 | |

| ~95-98 | CH | - | C-1, C-8 | |

| ~55-57 | CH₃ | - | -OCH₃ |

Rationale for Predictions: The chemical shifts for the unsubstituted carbazole core are well-documented.[7][8] The introduction of electron-donating methoxy groups at C-2 and C-7 is expected to cause a significant upfield shift (to lower ppm) for the ortho (C-1, C-8) and para (C-4, C-5) positions relative to the methoxy groups, due to increased electron density.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A KBr-pellet FTIR spectrum is available in public databases.[1]

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3450 | N-H Stretch | Amine (N-H) |

| ~3000-3100 | C-H Stretch | Aromatic C-H |

| ~2850-2950 | C-H Stretch | Aliphatic C-H (-OCH₃) |

| ~1600-1620 | C=C Stretch | Aromatic Ring |

| ~1230-1260 | C-O Stretch (Asymmetric) | Aryl Ether |

| ~1020-1050 | C-O Stretch (Symmetric) | Aryl Ether |

Applications in Materials Science: Organic Electronics

The electron-rich carbazole core, enhanced by the methoxy substituents, makes this compound an excellent candidate for hole-transporting layers (HTLs) and as a host material in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4] Its rigid structure provides good thermal stability, a crucial requirement for device longevity.

In an OLED, the molecule facilitates the injection and transport of holes from the anode to the emissive layer (EML). When used as a host in the EML, it forms a solid-state matrix for a phosphorescent or fluorescent dopant (guest), enabling efficient energy transfer and light emission. The methoxy groups help to tune the HOMO/LUMO energy levels for better alignment with adjacent layers, thereby reducing the turn-on voltage and increasing device efficiency.

Potential Applications in Drug Development: Neuroprotection

The carbazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including neuroprotective effects.[9][10] The mechanism is often linked to antioxidant activity and the modulation of key signaling pathways involved in neuronal cell survival.

While this compound itself has not been extensively studied, its structural analogue, 7-Methoxyheptaphylline (a natural carbazole alkaloid), has been shown to exert neuroprotective effects against hydrogen peroxide-induced cell death by targeting TGF-β-activated kinase 1 (TAK1).[11] Inhibition of the TAK1 pathway can suppress downstream pro-apoptotic signaling cascades.

The antioxidant potential of the carbazole nucleus arises from the ability of the N-H proton to be donated to quench free radicals, forming a stable carbazyl radical. The electron-donating methoxy groups can further enhance this activity by stabilizing the radical cation. This dual-action potential—direct radical scavenging and modulation of pro-survival pathways—makes this compound a compelling candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10]

Safety and Handling

This compound is classified as a skin and eye irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed. Store the compound in a tightly sealed container in a dry, dark place at room temperature.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Phyto-Carbazole Alkaloids in Neuroprotection. Retrieved from [Link]

-

Zhang, H., et al. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sawangjaroen, K., et al. (2021). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Oncology Letters. Retrieved from [Link]

-

MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wang, J.-R., et al. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters. Retrieved from [Link]

-

MDPI. (2022). Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones. Retrieved from [Link]

-

PubMed Central. (2012). Discovery of a Neuroprotective Chemical...with Improved Druglike Properties. Retrieved from [Link]

-

PubMed Central. (2013). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis. Retrieved from [Link]

-

PubMed Central. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). CN102875447A - Method for preparing 2,7-dibromocarbazole.

-

ChemSrc. (n.d.). This compound | CAS#:61822-18-2. Retrieved from [Link]

Sources

- 1. This compound | C14H13NO2 | CID 12339399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 61822-18-2 | LCA82218 [biosynth.com]

- 3. This compound | CAS#:61822-18-2 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 8. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

synthesis route for 2,7-Dimethoxy-9h-carbazole from carbazole

An In-depth Technical Guide to the Synthesis of 2,7-Dimethoxy-9H-carbazole from Carbazole Precursors

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key building block in the development of organic electronics and pharmacologically active compounds. Recognizing the significant challenges in achieving regioselective functionalization of the carbazole core, this document outlines a robust and reliable multi-step synthetic route. The strategy pivots from direct functionalization of carbazole to a more controlled approach beginning with a commercially available precursor, ensuring high regioselectivity for the desired 2,7-substitution pattern. The protocol detailed herein is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a causal understanding of the experimental choices, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance of 2,7-Functionalized Carbazoles

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry. Their rigid, planar structure and excellent hole-transporting capabilities make them indispensable in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] In the pharmaceutical realm, the carbazole nucleus is a privileged scaffold found in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[3]

Specifically, the 2,7-disubstituted isomers, such as this compound, are of paramount importance. The symmetrical substitution at the 2 and 7 positions extends the π-conjugation along the long axis of the molecule, which is highly desirable for tuning the electronic and photophysical properties of organic semiconductors.[4] However, the direct functionalization of the parent 9H-carbazole often leads to a mixture of isomers, with the 3,6- and 1,8- positions being kinetically favored in many electrophilic substitution reactions. This lack of regioselectivity presents a significant purification challenge and lowers the overall yield of the desired 2,7-isomer.

This guide, therefore, presents an authoritative and efficient pathway that circumvents these regioselectivity issues by constructing the carbazole ring with the desired substitution pattern already encoded.

Strategic Overview: A Regioselective Synthesis Route

To overcome the challenge of poor regioselectivity in direct carbazole bromination, the optimal synthesis route begins with 4,4'-dibromobiphenyl . This strategy involves building the central nitrogen-containing ring to yield the 2,7-dibromo intermediate, which is then converted to the target methoxy compound.

The overall transformation is a three-step process:

-

Nitration: Introduction of a nitro group ortho to one of the phenyl-phenyl bonds in 4,4'-dibromobiphenyl.

-

Reductive Cyclization (Cadogan Reaction): Intramolecular ring closure to form the carbazole core, yielding the key intermediate, 2,7-dibromo-9H-carbazole.

-

Methoxylation (Ullmann Condensation): Copper-catalyzed substitution of the bromine atoms with methoxy groups to afford the final product.

Part 1: Synthesis of the Key Intermediate: 2,7-Dibromo-9H-carbazole

This phase focuses on the regioselective construction of the 2,7-dibrominated carbazole core.

Step 1: Nitration of 4,4'-Dibromobiphenyl

Causality and Expertise: The first step is a classic electrophilic aromatic substitution. The goal is to introduce a single nitro group at the 2-position. Using a controlled amount of a nitrating agent under mild conditions is crucial to prevent dinitration. The bromine atoms are deactivating but are ortho, para-directing; nitration will preferentially occur at the positions ortho to the bromine atoms.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4'-dibromobiphenyl (1.0 eq) in acetic anhydride at 0 °C (ice bath).

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and acetic anhydride dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 4,4'-dibromo-2-nitrobiphenyl. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.[5][6]

Step 2: Reductive Cyclization (Cadogan Reaction)

Mechanistic Insight: The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls.[4][5] The reaction proceeds via deoxygenation of the nitro group by a trivalent phosphorus reagent, such as triethyl phosphite (P(OEt)₃) or triphenylphosphine (PPh₃). This generates a transient nitrene intermediate which rapidly undergoes intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the stable carbazole heterocycle.

Experimental Protocol:

-

Combine 4,4'-dibromo-2-nitrobiphenyl (1.0 eq) and a slight excess of triethyl phosphite (2.0-3.0 eq) in a high-boiling point solvent (e.g., o-dichlorobenzene or without solvent if triethyl phosphite is in large excess).

-

Heat the mixture under a nitrogen atmosphere to reflux (typically 160-180 °C) for 3-5 hours.

-

Monitor the reaction by TLC. The disappearance of the nitro compound and the appearance of the less polar carbazole spot indicates completion.

-

After cooling to room temperature, remove the excess triethyl phosphite and the triethyl phosphate byproduct under high vacuum.

-

The crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate or toluene/heptane mixtures) to afford 2,7-dibromo-9H-carbazole as a white or off-white solid.[6][7]

Part 2: Synthesis of this compound

Step 3: Copper-Catalyzed Methoxylation (Ullmann Condensation)

Trustworthiness and Rationale: The Ullmann condensation is a time-tested, reliable method for forming aryl ether bonds, particularly when palladium-based methods may be cost-prohibitive or sensitive.[8][9] The reaction utilizes a copper(I) catalyst to couple an aryl halide with an alcohol or alkoxide. For methoxylation, sodium methoxide serves as both the nucleophile and the base. The inclusion of a ligand, such as 2,2'-bipyridine or N,N-dimethylglycine, can significantly accelerate the reaction and allow for lower reaction temperatures.[10][11]

The Role of the Carbazole N-H: Under the basic conditions of the Ullmann reaction (using sodium methoxide), the acidic proton on the carbazole nitrogen (pKa ≈ 17) will be deprotonated. This is not detrimental to the reaction; the methoxylation will proceed on the resulting carbazolide anion. A final aqueous workup will re-protonate the nitrogen to yield the desired 9H-carbazole product.

Experimental Protocol:

-

To an oven-dried Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (CuI, 0.1 - 0.2 eq), 2,7-dibromo-9H-carbazole (1.0 eq), and sodium methoxide (NaOMe, 2.5 - 3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

After completion, cool the reaction to room temperature and quench by adding aqueous ammonium chloride solution.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: gradients of hexane/ethyl acetate) to yield this compound as a pure solid.

Data Summary and Yields

The following table summarizes the typical reagents, conditions, and expected yields for this synthetic route. Note that yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | Nitration | 4,4'-Dibromobiphenyl, HNO₃, Ac₂O | Acetic Anhydride | 0-10 °C | 2-3 | 85-95% |

| 2 | Cadogan Cyclization | 4,4'-Dibromo-2-nitrobiphenyl, P(OEt)₃ | o-Dichlorobenzene | 160-180 °C | 3-5 | 70-85% |

| 3 | Ullmann Condensation | 2,7-Dibromo-9H-carbazole, NaOMe, CuI | DMF or DMSO | 120-140 °C | 12-24 | 65-80% |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a multi-step, regioselective approach rather than by direct functionalization of carbazole. By starting with 4,4'-dibromobiphenyl, this guide details a robust pathway involving nitration, a Cadogan reductive cyclization to form the key 2,7-dibromo-9H-carbazole intermediate, and a final copper-catalyzed Ullmann condensation for methoxylation. This strategy provides excellent control over the substitution pattern, leading to high purity of the desired product. The protocols and mechanistic insights provided herein constitute a self-validating system, empowering researchers to confidently synthesize this valuable compound for applications in advanced materials and drug discovery.

References

-

Ullmann condensation. Wikipedia.[Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.[Link]

-

2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry.[Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc.[Link]

-

Ullmann Reaction. Organic Chemistry Portal.[Link]

-

Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group, Oregon State University.[Link]

-

Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls... ResearchGate.[Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

-

Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. ResearchGate.[Link]

-

Buchwald–Hartwig amination. Wikipedia.[Link]

-

Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI.[Link]

-

Supporting Information Knitting up 2,7-disubstituted Carbazole based oligomers... pubs.acs.org.[Link]

-

Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.[Link]

-

2,7-Dibromo-9-octyl-9H-carbazole. National Institutes of Health (NIH).[Link]

-

Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions... ResearchGate.[Link]

-

Buchwald-Hartwig C-C Bond Formation. Macmillan Group, Princeton University.[Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

-

Ligand‐Boosted Copper Catalysis for Air‐Tolerant Methoxylation of (Hetero)aryl Halides With Sodium Methoxide. ResearchGate.[Link]

-

Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation. Royal Society of Chemistry.[Link]

-

The copper catalysed reaction of sodium methoxide with aryl bromides... Radboud University Repository.[Link]

-

Transition metal‐catalyzed methoxylation of (hetero)aryl halides. ResearchGate.[Link]

-

Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. MDPI.[Link]

- Method for preparing 2,7-dibromocarbazole.

-

A review on the biological potentials of carbazole and its derived products. Journal of Medicinal and Chemical Sciences.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents [patents.google.com]

- 6. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pure.tue.nl [pure.tue.nl]

A Senior Application Scientist's Guide to the Photophysical Properties of 2,7-Dimethoxy-9h-carbazole

Abstract

This technical guide provides a comprehensive examination of the UV-Vis absorption and fluorescence emission properties of 2,7-Dimethoxy-9h-carbazole. Carbazole derivatives are a cornerstone in the development of advanced organic electronic materials, prized for their thermal stability, charge transport characteristics, and tunable photophysical properties.[1][2][3] The strategic placement of electron-donating methoxy groups at the 2 and 7 positions of the carbazole core significantly influences its electronic structure, leading to distinct spectral behaviors. This document details the theoretical underpinnings of electronic spectroscopy, provides validated, step-by-step protocols for acquiring high-fidelity spectral data, analyzes the resulting spectra, and discusses the critical influence of the solvent environment. The guide is intended for researchers and professionals in materials science and drug development, offering both fundamental knowledge and practical insights into harnessing the unique optical properties of this versatile fluorophore.

Introduction: The Significance of Substituted Carbazoles

The carbazole moiety, an electron-rich aromatic heterocycle, is a privileged scaffold in materials science.[4] Its rigid, planar structure facilitates efficient π-π stacking and charge transport, making it a fundamental building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2][5] The true power of the carbazole core lies in its facile functionalization, which allows for the precise tuning of its electronic and optical properties.[1][2]

The subject of this guide, this compound, is a prime example of such molecular engineering. The introduction of two electron-donating methoxy (-OCH₃) groups at the 2 and 7 positions enhances the electron density of the π-conjugated system. This substitution pattern is known to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which directly impacts the molecule's absorption and emission characteristics. Understanding these properties is paramount for designing new materials with tailored functionalities, from highly efficient blue-light emitters in displays to sensitive fluorescent probes for biological imaging.[4][6]

Theoretical Principles of Electronic Spectroscopy

To fully interpret the spectral data of this compound, a firm grasp of the underlying principles of UV-Vis absorption and fluorescence is essential. These processes are governed by the interaction of light with the molecule's electrons and are best visualized using the Jablonski diagram.

UV-Vis Absorption

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground electronic state (S₀) to higher energy excited singlet states (S₁, S₂, etc.) upon absorbing photons of specific energies. For π-conjugated systems like carbazoles, the most relevant transitions are π → π* transitions. The Beer-Lambert Law provides the quantitative basis for absorption, stating that absorbance is directly proportional to the concentration of the species and the path length of the light through the sample.

Fluorescence Emission

Following excitation to an excited state, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this relaxed S₁ state, it can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence.

Because some energy is lost during non-radiative relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is termed the Stokes Shift . A significant Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.

The following Jablonski diagram illustrates these fundamental photophysical processes.

Caption: Jablonski Diagram illustrating absorption, vibrational relaxation, and fluorescence.

Experimental Methodology: A Validated Protocol

Acquiring accurate and reproducible spectral data requires meticulous attention to detail. The following protocols are designed to be self-validating, incorporating essential quality control steps.

Materials and Instrumentation

-

Analyte: this compound (≥98% purity)

-

Solvents: Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). The choice of solvent is critical as it can influence spectral properties.

-

Instrumentation:

-

Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow Diagram

Caption: Standard workflow for photophysical characterization.

Step-by-Step Protocols

Protocol 1: UV-Vis Absorption Measurement

-

Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 30 minutes to ensure stable output.

-

Sample Preparation: Prepare a ~5 µM solution of this compound in the desired spectroscopic grade solvent.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent. Place it in the sample holder and run a baseline correction (autozero) across the desired wavelength range (e.g., 250-450 nm). This step is crucial to subtract any absorbance from the solvent and cuvette.[7]

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place it in the instrument and acquire the absorption spectrum.

-

Data Validation: The maximum absorbance should ideally be between 0.1 and 1.0 to ensure the measurement is within the linear range of the detector and adheres to the Beer-Lambert Law.[9]

Protocol 2: Fluorescence Emission Measurement

-

Instrument Setup: Turn on the spectrofluorometer and allow the xenon lamp to stabilize for at least 30 minutes. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Determine Excitation Wavelength: From the previously acquired UV-Vis spectrum, identify the wavelength of maximum absorbance (λ_abs_max). Set this value as the excitation wavelength (λ_ex) on the spectrofluorometer.

-

Blank Subtraction: Acquire an emission spectrum of the pure solvent using the chosen λ_ex. This blank spectrum, which contains Raman and Rayleigh scattering peaks, must be subtracted from the sample spectrum.[7]

-

Sample Measurement: Using the same instrument settings, acquire the emission spectrum of the ~5 µM sample solution. The scan range should start approximately 10 nm above the excitation wavelength and extend to a region where emission is negligible (e.g., 600 nm).

-

Data Integrity Check: Ensure the fluorescence intensity is within the linear dynamic range of the photomultiplier tube (PMT) detector to avoid saturation. If necessary, dilute the sample.

Results and Discussion: Spectral Characteristics

The photophysical properties of this compound are characterized by distinct absorption and emission bands. While specific peak positions can vary with solvent, the general features are consistent.

Analysis of Spectra

-

UV-Vis Absorption: The absorption spectrum typically exhibits multiple bands. Strong absorption bands around 260-330 nm can be attributed to localized π-π* transitions within the carbazole and phenyl moieties.[10] The lowest energy absorption band, which is critical for fluorescence, corresponds to the S₀ → S₁ transition. The methoxy groups, acting as auxochromes, tend to shift this absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted carbazole.[11]

-

Fluorescence Emission: Upon excitation at the S₀ → S₁ absorption maximum, this compound exhibits strong fluorescence, typically in the blue region of the spectrum. The emission spectrum is often a mirror image of the lowest energy absorption band, which is characteristic of molecules with similar geometries in the ground and excited states.

The Influence of Solvent Polarity (Solvatochromism)

The solvent environment can significantly alter the absorption and emission spectra, a phenomenon known as solvatochromism.[12][13][14] Carbazole derivatives often exhibit positive solvatochromism in their emission, meaning the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases.[5][14]

This effect arises because the excited state (S₁) of many carbazole derivatives has a larger dipole moment than the ground state (S₀).[12][13] In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy. This energy stabilization leads to a lower energy (red-shifted) emission. The absorption spectrum is often less sensitive to solvent polarity because the solvent cage does not have time to fully reorient during the rapid electronic transition.[14]

Quantitative Photophysical Data

The following table summarizes typical photophysical data for a 2,7-disubstituted carbazole derivative in solvents of varying polarity. (Note: These are representative values; precise data for this compound should be determined experimentally).

| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |

| Hexane | 0.1 | ~330 | ~350 | ~20 |

| Toluene | 2.4 | ~332 | ~355 | ~23 |

| CH₂Cl₂ | 3.1 | ~335 | ~365 | ~30 |

| Acetonitrile | 5.8 | ~335 | ~375 | ~40 |

Applications in Research and Development

The well-defined and sensitive photophysical properties of this compound make it a valuable tool for various applications:

-

OLEDs: Its strong blue fluorescence and good charge transport properties make it a candidate for use as an emitter or host material in organic light-emitting diodes.[2][4][6]

-

Fluorescent Probes: The sensitivity of its emission spectrum to the local environment (polarity) can be exploited to design sensors for detecting changes in biological microenvironments.

-

Organic Semiconductors: The carbazole core provides excellent thermal and chemical stability, which is essential for the longevity of organic electronic devices.[1][2][3]

Conclusion

This compound is a fluorophore with significant potential, characterized by strong UV absorption and intense blue fluorescence. Its spectral properties are dictated by the electron-donating methoxy groups and are highly sensitive to the solvent environment. By employing the rigorous, validated experimental protocols outlined in this guide, researchers can obtain high-fidelity data to accurately characterize this molecule and unlock its full potential in the design and development of next-generation organic electronic materials and chemical sensors.

References

-

Glebov, E. M., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Journal of Molecular Modeling, 23(2), 55. Available at: [Link]

-

Borosil Scientific. (n.d.). The Role of Carbazole Derivatives in Modern Organic Electronics. Available at: [Link]

-

Glebov, E. M., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PubMed. Available at: [Link]

-

Glebov, E. M., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. National Institutes of Health (NIH). Available at: [Link]

-

Ferreira, J. L. M., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]

-

Li, Y., et al. (2019). Determination of Fluorescence Emission and UV-Vis-NIR Absorbance for Nanomaterials Solution Using a HORIBA Scientific NanoLog® Spectrofluorometer. Defense Technical Information Center. Available at: [Link]

-

Wang, C., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry. Available at: [Link]

-

Wang, C., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]

-

Studylib. (n.d.). Experiment Two: UV/Vis and Fluorescence. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. Available at: [Link]

-

University of Washington. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Available at: [Link]

-

Ferreira, J. L. M., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Available at: [Link]

-

Bio-protocol. (n.d.). UV–VIS and fluorescence emission measurements. Available at: [Link]

-

Aldea, A., et al. (2018). Solvatochromic study of new carbazole based materials. ResearchGate. Available at: [Link]

-

Thomas, K. R. J., et al. (2015). Synthesis and characterization of organic dyes containing 2,7-disubstituted carbazole π-linker. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. Available at: [Link]

-

Lee, S. K., et al. (2007). Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules. ResearchGate. Available at: [Link]

-

Wang, H., et al. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. PubMed. Available at: [Link]

-

Wang, X., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. PubMed Central. Available at: [Link]

-

Leclerc, M., et al. (2001). Synthesis and Characterization of Poly(N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. ResearchGate. Available at: [Link]

-

Dorohoi, D. O., et al. (2019). Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures. MDPI. Available at: [Link]

-

Xie, Z., et al. (2019). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry. Available at: [Link]

-

ChemRxiv. (n.d.). Carbazole-based colorimetric anion sensors. Available at: [Link]

-

Chemek, M., et al. (2021). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. rsc.org [rsc.org]

- 9. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 10. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]

- 11. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,7-Dimethoxy-9H-carbazole in Organic Solvents

Introduction

2,7-Dimethoxy-9H-carbazole is a heterocyclic aromatic compound of significant interest in materials science and pharmaceutical research. Its carbazole core, functionalized with methoxy groups, imparts unique photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in these applications, influencing everything from reaction kinetics and purification to thin-film formation and bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the theoretical principles governing its solubility, practical methods for its determination, and a discussion of its expected behavior in various organic solvents.

Chemical and Physical Properties of this compound

Understanding the solubility of a compound begins with an examination of its molecular structure and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][3] |

| Molecular Weight | 227.26 g/mol | [3] |

| Melting Point | 282-285 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

The structure of this compound features a large, rigid, and predominantly non-polar carbazole core. The presence of two methoxy (-OCH₃) groups introduces some polarity and potential for hydrogen bonding, although the non-polar character of the aromatic system is the dominant feature. The "like dissolves like" principle is central to predicting its solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Factors Influencing the Solubility of Carbazole Derivatives

The solubility of carbazole derivatives like this compound is influenced by several factors:

-

Polarity of the Solvent: Due to the largely non-polar nature of the carbazole core, higher solubility is expected in non-polar or moderately polar organic solvents.[5]

-

Substituents on the Carbazole Core: The methoxy groups in this compound are electron-donating and can increase the polarity of the molecule compared to unsubstituted carbazole. Alkyl and alkoxy groups on carbazole derivatives generally tend to increase their solubility in organic solvents.[6]

-

Temperature: The solubility of most solid organic compounds, including this compound, generally increases with a rise in temperature.[5]

-

Crystalline Structure: The stability of the crystal lattice of a solid compound can significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.

Expected Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar | Toluene, Hexane, Benzene | High to Moderate | The non-polar aromatic core of the carbazole will interact favorably with non-polar solvents.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents have a high dielectric constant and can induce dipoles, aiding in the dissolution of moderately polar compounds. Carbazole-based oxime esters have been shown to be highly soluble in acetonitrile.[7] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The methoxy groups can engage in hydrogen bonding with protic solvents, but the large non-polar backbone may limit overall solubility. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with aromatic character. |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8][9] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[8]

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can range from a few hours to several days.[10] For thermodynamic solubility, incubation times of 24 hours or more are common.[10]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration.[10]

-

Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[10] A calibration curve with known concentrations of the compound is used for accurate quantification.

Workflow for Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3][11] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[12] Always consult the Safety Data Sheet (SDS) for detailed safety information before use.[11]

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong understanding of its chemical structure and the principles of solubility allows for informed predictions. Its predominantly non-polar aromatic nature suggests good solubility in non-polar and moderately polar aprotic solvents. For precise quantitative measurements, the shake-flask method remains the most reliable approach. The information and protocols provided in this guide offer a solid foundation for researchers and developers working with this versatile compound, enabling them to make judicious solvent choices for their specific applications.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: )

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (URL: )

- What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound? (URL: )

- This compound | 61822-18-2 - Sigma-Aldrich. (URL: )

- Experiment: Solubility of Organic & Inorganic Compounds. (URL: )

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: )

- Determination of aqueous solubility by heating and equilibr

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- Carbazole - Solubility of Things. (URL: )

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (URL: )

- This compound | C14H13NO2 | CID 12339399 - PubChem. (URL: )

- This compound - Chem-Impex. (URL: )

- SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: )

- This compound - Luminix Health. (URL: )